

# Spectroscopic Analysis of 1,2,3-Trichloropropane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3-**trichloropropane**, a compound of interest in various chemical and pharmaceutical contexts. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for acquiring these spectra.

# **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for 1,2,3-trichloropropane.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Proton NMR) Spectrum

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
~4.35	Quintet	~6.0	CH (C2-H)
~3.85	Doublet of Doublets	~11.5, ~6.0	CH <sub>2</sub> (C1-H, C3-H)

<sup>&</sup>lt;sup>13</sup>C NMR (Carbon-13 NMR) Spectrum



Chemical Shift (δ) ppm	Assignment
~60.5	C2
~46.5	C1, C3

Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Assignment
2960-3010	C-H stretch
1430-1450	CH <sub>2</sub> scissoring
1280-1300	CH <sub>2</sub> wagging
730-750	C-CI stretch
650-670	C-Cl stretch

### **Mass Spectrometry (MS)**

Key Fragments from Electron Ionization (EI)

m/z	Relative Intensity (%)	Proposed Fragment
110/112	45	[C <sub>3</sub> H <sub>5</sub> Cl <sub>2</sub> ] <sup>+</sup>
75/77	100	[C <sub>2</sub> H <sub>4</sub> Cl] <sup>+</sup>
61	21	[C <sub>2</sub> H <sub>2</sub> Cl] <sup>+</sup>
49	~30	[CH₂Cl] <sup>+</sup>

## **Experimental Protocols**

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Sample Preparation:



- A sample of 1,2,3-trichloropropane (approximately 20-30 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>, ~0.7 mL) in a clean, dry vial.[1]
- The solution is then transferred to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are present.[2]
- The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.[1]

#### Data Acquisition:

- The NMR spectrometer is tuned to the appropriate frequencies for <sup>1</sup>H and <sup>13</sup>C nuclei.
- The magnetic field is locked onto the deuterium signal of the solvent to ensure field stability. [1]
- Shimming is performed to optimize the homogeneity of the magnetic field across the sample.
   [1]
- For <sup>1</sup>H NMR, a standard single-pulse experiment is typically used. For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum.
- Data is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.[1]

### Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- A drop of neat 1,2,3-trichloropropane is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]
- A second salt plate is carefully placed on top to create a thin liquid film between the plates.[3]

Data Acquisition (FT-IR):

• A background spectrum of the empty salt plates is recorded.



- The prepared sample (the "sandwich" of salt plates with the liquid film) is placed in the sample holder of the FT-IR spectrometer.
- The sample spectrum is recorded over the desired wavenumber range (typically 4000-400 cm<sup>-1</sup>).
- The final spectrum is presented in terms of transmittance or absorbance after automatic subtraction of the background spectrum.

### **Mass Spectrometry (MS)**

Sample Introduction and Ionization (GC-MS with Electron Ionization):

- A dilute solution of 1,2,3-trichloropropane in a volatile solvent (e.g., dichloromethane) is prepared.
- The sample is injected into a gas chromatograph (GC) to separate it from any impurities. The volatile 1,2,3-trichloropropane is carried by an inert gas through the GC column.
- The separated compound elutes from the GC column and enters the ion source of the mass spectrometer.
- In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4][5][6]

#### **Data Acquisition:**

- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).[4]
- A detector records the abundance of each ion, generating a mass spectrum. The data is typically acquired in a full scan mode to detect all fragments within a specified mass range. For targeted analysis, selected ion monitoring (SIM) can be used for higher sensitivity.[7][8]

## **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like 1,2,3-trichloropropane.



#### Sample Preparation Liquid Sample (1,2,3-Trichloropropane) Dissolve in Prepare Neat Dilute in **Deuterated Solvent** Liquid Film Volatile Solvent Data Acquisition **NMR** Spectrometer GC-MS FT-IR Spectrometer (1H & 13C) (EI) Data Processing & Analysis Fourier Transform, Background Subtraction, Library Search, Phase Correction, Peak Picking Fragmentation Analysis Peak Integration Interpretation Structure Elucidation &

#### General Workflow for Spectroscopic Analysis of a Liquid Sample

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Caption: Workflow of Spectroscopic Analysis.

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